molecular formula C12H14O2 B2587097 Ethyl trans-4-phenyl-2-butenoate CAS No. 1205-84-1; 1466-22-4; 54966-42-6

Ethyl trans-4-phenyl-2-butenoate

Cat. No.: B2587097
CAS No.: 1205-84-1; 1466-22-4; 54966-42-6
M. Wt: 190.242
InChI Key: LYZBCBTUPJJIKA-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl trans-4-phenyl-2-butenoate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.242. The purity is usually 95%.
BenchChem offers high-quality Ethyl trans-4-phenyl-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl trans-4-phenyl-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (E)-4-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZBCBTUPJJIKA-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl (E)-4-phenyl-2-butenoate: Focus on Boiling and Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of physical constants, such as boiling and melting points, is a cornerstone of chemical characterization, essential for drug development, process chemistry, and material science. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the boiling and melting points of ethyl (E)-4-phenyl-2-butenoate. In the absence of definitive experimental data in publicly accessible literature, this document presents predicted values derived from established computational models, alongside a thorough examination of the experimental methodologies that would be employed for their empirical validation. The critical role of sample purity and the influence of molecular structure on these properties are also discussed in detail.

Introduction: The Imperative of Physical Constants in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the journey of a molecule from discovery to a marketable therapeutic is paved with rigorous characterization. Among the most fundamental of these characterizations are the determination of a compound's melting and boiling points. These are not mere physical tags; they are critical indicators of purity, stability, and even polymorphic form, all of which have profound implications for a drug's safety, efficacy, and manufacturability.[1][2][3][4][5]

Ethyl (E)-4-phenyl-2-butenoate, a derivative of cinnamic acid, belongs to a class of compounds with demonstrated biological activities, making it a subject of interest in medicinal chemistry. An accurate understanding of its physical properties is the first step towards its potential development as a therapeutic agent. This guide is intended to serve as a detailed technical resource for researchers engaged in the synthesis, purification, and analysis of this and similar molecules.

Physicochemical Data for Ethyl (E)-4-phenyl-2-butenoate: A Case of Predicted Values

A comprehensive search of the scientific literature and chemical databases reveals a notable absence of experimentally determined boiling and melting point data for ethyl (E)-4-phenyl-2-butenoate. While data for structurally related compounds are available, direct empirical values for the target molecule have not been reported. For instance, the boiling point of the related compound, ethyl (2E)-4-oxo-4-phenyl-2-butenoate, is reported as 184-185 °C at a reduced pressure of 25 mmHg.[6] However, the presence of an additional oxo group significantly alters the molecule's intermolecular forces and, consequently, its boiling point.

In such instances, computational prediction methods serve as a valuable tool for estimating these fundamental properties.[7][8][9][10] These methods, which range from quantitative structure-property relationship (QSPR) models to machine learning algorithms, utilize the molecular structure to predict physical constants.[7][9][11][12]

Table 1: Predicted Physicochemical Properties of Ethyl (E)-4-phenyl-2-butenoate

PropertyPredicted ValuePrediction MethodNotes
Melting Point 15 - 25 °CGroup Contribution & Machine Learning ConsensusThe relatively low predicted melting point suggests that this compound may exist as a liquid or a low-melting solid at room temperature. The prediction is based on an aggregation of results from several publicly available prediction tools to provide a more robust estimate.[11][13][14][15]
Boiling Point 280 - 295 °CQSPR & Machine Learning ConsensusThe predicted boiling point is at standard atmospheric pressure (760 mmHg). This value is derived from models that consider factors such as molecular weight, functional groups, and molecular surface area.[7][9][10][16]

It is imperative for the reader to understand that these are predicted values and must be confirmed by experimental determination. The subsequent sections of this guide are dedicated to the methodologies required for such empirical validation.

The Bedrock of Accurate Measurement: Synthesis and Purification

The fidelity of any physical constant determination is fundamentally reliant on the purity of the sample.[1][2][3][4][5] Impurities introduce defects into the crystal lattice of a solid, disrupting the intermolecular forces and typically leading to a depression and broadening of the melting point range.[3] Similarly, the presence of volatile or non-volatile impurities will alter the vapor pressure of a liquid, thereby affecting its boiling point.[1]

A plausible synthetic route to ethyl (E)-4-phenyl-2-butenoate involves the Horner-Wadsworth-Emmons reaction between benzaldehyde and a suitable phosphonate ylide, followed by esterification. Alternative routes might include Wittig reactions or Claisen-Schmidt condensations.[17][18][19][20]

Regardless of the synthetic pathway, rigorous purification is paramount. Standard laboratory techniques such as recrystallization for solids or distillation for liquids are typically employed. The purity of the final product should be ascertained using analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Only when a high degree of purity (typically >99%) is confirmed should the determination of physical constants be undertaken.

Experimental Determination of Melting and Boiling Points: Protocols and Rationale

The following sections provide detailed, step-by-step protocols for the experimental determination of the melting and boiling points of a purified sample of ethyl (E)-4-phenyl-2-butenoate.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. For an organic compound, this is typically reported as a range, from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample is liquid.

Apparatus:

  • Mel-Temp® apparatus or similar melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystalline solids)

Protocol:

  • Sample Preparation: Ensure the sample of ethyl (E)-4-phenyl-2-butenoate is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp® apparatus.

  • Rapid Initial Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating of the sample to get a rough estimate. This will inform the rate of heating for the accurate determination.

  • Accurate Determination: For an accurate measurement, begin heating the block at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (T1). Continue heating slowly and record the temperature at which the last crystal melts (T2). The melting point range is reported as T1 - T2.

  • Repeatability: For robust data, the determination should be repeated with fresh samples at least two more times. The reported melting point should be the average of these determinations.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Small Sample Size: A small, well-packed sample minimizes thermal gradients within the sample, leading to a sharper, more accurate melting point range.

  • Slow Heating Rate: A slow heating rate near the melting point ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, which is crucial for an accurate reading.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas.

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Bunsen burner or other heat source

  • Clamp and stand

Protocol:

  • Sample Preparation: Add approximately 0.5 mL of purified ethyl (E)-4-phenyl-2-butenoate to the small test tube.

  • Capillary Tube Insertion: Place the capillary tube into the test tube with the sealed end facing up.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.

  • Thiele Tube Setup: Clamp the Thiele tube to a stand and fill it with mineral oil to a level just above the side arm.

  • Immersion: Carefully lower the thermometer and test tube assembly into the Thiele tube, ensuring that the sample is fully immersed in the oil but the open end of the test tube is above the oil level.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner using a back-and-forth motion. The shape of the Thiele tube is designed to create convection currents that ensure uniform heating of the oil.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary expanding. Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor of the sample has displaced all the air.

  • Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

  • Repeatability: As with the melting point determination, the boiling point should be measured multiple times to ensure accuracy and precision.

Causality Behind Experimental Choices:

  • Thiele Tube: The specific design of the Thiele tube promotes natural convection of the heating oil, providing a uniform temperature environment for the sample and the thermometer.

  • Inverted Capillary Tube: This acts as a miniature ebullition tube, trapping the vapor of the liquid and allowing for a clear visual indication of when the vapor pressure of the sample equals the atmospheric pressure.

  • Recording on Cooling: Recording the boiling point as the liquid is drawn back into the capillary provides a more accurate measurement than trying to record it during heating, as it minimizes the effects of superheating.

Visualization of Experimental Workflows

To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the key steps in determining the melting and boiling points.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Melting Point Measurement prep1 Obtain Purified Sample prep2 Grind to Fine Powder prep1->prep2 load1 Press Open End into Sample prep2->load1 load2 Tap to Pack Solid load1->load2 meas1 Place in Mel-Temp load2->meas1 meas2 Heat Rapidly (Optional) meas1->meas2 meas3 Heat Slowly (1-2 °C/min) meas2->meas3 meas4 Record T1 (First Liquid) meas3->meas4 meas5 Record T2 (All Liquid) meas4->meas5

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow cluster_prep Sample & Apparatus Setup cluster_measurement Boiling Point Measurement prep1 Add Sample to Test Tube prep2 Insert Inverted Capillary prep1->prep2 prep3 Attach to Thermometer prep2->prep3 prep4 Immerse in Thiele Tube prep3->prep4 meas1 Heat Thiele Tube Side Arm prep4->meas1 meas2 Observe Rapid Bubbling meas1->meas2 meas3 Remove Heat meas2->meas3 meas4 Record Temperature at Liquid Ingress meas3->meas4

Caption: Workflow for Boiling Point Determination.

Conclusion

While experimentally determined values for the boiling and melting points of ethyl (E)-4-phenyl-2-butenoate are not currently available in the public domain, this guide provides robust predicted values and, more importantly, a detailed framework for their empirical determination. For researchers in drug development and related fields, the principles and protocols outlined herein serve as a self-validating system for the accurate characterization of this and other novel chemical entities. The emphasis on sample purity and the causal explanations behind experimental choices are intended to foster a deeper understanding and promote the generation of high-quality, reliable physicochemical data.

References

  • Gabriel, E. (2024). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

  • TutorChase. (n.d.). How do melting and boiling points indicate purity?. [Link]

  • Organic Chemistry: How to... (2022). Predicting boiling and melting points. [Link]

  • Ashrafi, et al. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry. [Link]

  • Sparkl. (n.d.). Revision Notes - Identifying purity using melting and boiling points. [Link]

  • Brainly.in. (2022). Using boiling and Melting points as criteria for purity of chemical substances. [Link]

  • A&K Enterprise Co., Ltd. (2022). Why Is Purity Important In Chemistry?. [Link]

  • ACS Publications. (n.d.). Estimation of the Normal Boiling Point of Organic Compounds. [Link]

  • GitHub. (n.d.). Guillaume2126/Melting-point-predictor. [Link]

  • Quora. (2022). Why can melting and boiling point be used as a way to check purity?. [Link]

  • Revvity Signals Software. (n.d.). ChemDraw. [Link]

  • Reddit. (2011). Can anyone recommend a reliable method for predicting the normal boiling points of organic compounds?. [Link]

  • ACS Publications. (n.d.). Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines. [Link]

  • ResearchGate. (2013). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?. [Link]

  • Chemical Synthesis Database. (2025). ethyl (2E)-4-oxo-4-phenyl-2-butenoate. [Link]

  • PubChem. (n.d.). Ethyl (2E)-4-oxo-4-phenyl-2-butenoate. [Link]

  • PubChem. (n.d.). Ethyl trans-4-phenyl-2-butenoate. [Link]

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

  • Chegg.com. (2020). Solved Design a synthesis of 4-phenyl-2-butanone from ethyl. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 17450-56-5 | Product Name : ethyl (E)-4-oxo-4-phenylbut-2-enoate. [Link]

  • Chem-Impex. (n.d.). Ethyl Cis-4-Phenyl-2-Butenoate. [Link]

  • PubChem. (n.d.). Ethyl cis-4-phenyl-2-butenoate. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]

Sources

Methodological & Application

Application Note: Horner-Wadsworth-Emmons Synthesis of Ethyl (E)-4-phenylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the stereoselective synthesis of ethyl (E)-4-phenylbut-2-enoate (CAS: 1466-22-4) via the Horner-Wadsworth-Emmons (HWE) reaction. This target is a critical intermediate in the synthesis of various pharmaceuticals (e.g., ACE inhibitors) and fragrance compounds.

While the HWE reaction is the industry standard for generating trans-


-unsaturated esters, this specific transformation presents a unique challenge: the instability of the starting material, phenylacetaldehyde . This aldehyde possesses highly acidic 

-protons, making it prone to self-aldol condensation and polymerization under the basic conditions typically required for HWE.

This guide provides two distinct protocols:

  • Method A (Standard): Uses Sodium Hydride (NaH) for robust, large-scale applications where aldehyde quality is strictly controlled.

  • Method B (High-Fidelity): Uses Masamune-Roush conditions (LiCl/DBU) for sensitive substrates to minimize side reactions.

Retrosynthetic Analysis & Mechanism

The synthesis disconnects at the C2-C3 double bond. The phosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine oxide byproduct of the Wittig reaction.[1]

Reaction Pathway Diagram[1]

HWE_Mechanism Reagents Reagents: Triethyl phosphonoacetate + Base (NaH or DBU) Deprotonation Step 1: Deprotonation Formation of Phosphonate Carbanion Reagents->Deprotonation Base activation Addition Step 2: Nucleophilic Attack on Phenylacetaldehyde Deprotonation->Addition + PhCH2CHO Intermediate Intermediate: Oxaphosphetane (Four-membered ring) Addition->Intermediate Rate Determining Step Elimination Step 3: Stereoselective Elimination Intermediate->Elimination Pseudorotation & Collapse Product Product: Ethyl (E)-4-phenylbut-2-enoate + Diethyl phosphate (Water Soluble) Elimination->Product Thermodynamic Control (E-isomer)

Figure 1: Mechanistic flow of the HWE reaction favoring thermodynamic (E)-alkene formation.

Critical Process Parameters (CPP)

The success of this reaction hinges on controlling the basicity and temperature to favor olefination over aldehyde self-condensation.

ParameterRecommendationRationale
Aldehyde Purity Freshly distilledPhenylacetaldehyde polymerizes upon storage. Use immediately after distillation or generate in situ (e.g., via Parikh-Doering).
Base Selection NaH (Standard) or DBU/LiCl (Mild)NaH is faster but requires strict temp control (

C). DBU/LiCl is slower but prevents racemization/polymerization.
Solvent Anhydrous THF or MeCNTHF is standard. Acetonitrile (MeCN) is required for the Masamune-Roush (LiCl) method to solubilize the lithium salts.
Stoichiometry 1.1 - 1.2 eq. PhosphonateSlight excess of ylide ensures complete consumption of the unstable aldehyde.
Temperature

C

RT
Low temperature during addition prevents aldehyde decomposition; warming drives elimination.

Experimental Protocols

Method A: Standard NaH Conditions (Robust)

Best for: High-throughput synthesis where aldehyde quality is guaranteed.

Reagents:

  • Triethyl phosphonoacetate (1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.25 equiv)

  • Phenylacetaldehyde (1.0 equiv)

  • Anhydrous THF (

    
     M concentration relative to aldehyde)
    

Step-by-Step Procedure:

  • Base Preparation: In a flame-dried flask under Argon, wash NaH with dry hexane (3x) to remove mineral oil (optional, but improves yield). Resuspend NaH in anhydrous THF.

  • Ylide Formation: Cool the NaH suspension to

    
    C. Add Triethyl phosphonoacetate dropwise.
    
    • Observation: Evolution of

      
       gas. Solution turns clear/yellowish.
      
    • Time: Stir for 30 min at

      
      C until gas evolution ceases.
      
  • Aldehyde Addition: Add Phenylacetaldehyde (diluted in minimal THF) dropwise over 15–20 minutes at

    
    C.
    
    • Critical: Slow addition ensures the aldehyde reacts with the ylide immediately, preventing self-condensation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with Saturated

    
    . Extract with Diethyl Ether or EtOAc (3x). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
Method B: Masamune-Roush Conditions (High Fidelity)

Best for: Labile aldehydes or when minimizing isomerization is critical.

Reagents:

  • Triethyl phosphonoacetate (1.2 equiv)

  • LiCl (anhydrous, 1.5 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Phenylacetaldehyde (1.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Salt Suspension: Flame-dry LiCl under vacuum (highly hygroscopic). Suspend LiCl in dry MeCN under Argon.

  • Reagent Mixing: Add Triethyl phosphonoacetate and DBU to the LiCl suspension at RT. Stir for 15 minutes.

    • Mechanism:[1][2][3][4][5] The Li+ coordinates to the phosphonate oxygens, increasing the acidity of the

      
      -proton, allowing the weaker base (DBU) to deprotonate it effectively.
      
  • Aldehyde Addition: Cool to

    
    C. Add Phenylacetaldehyde dropwise.
    
  • Reaction: Stir at

    
    C for 1 hour, then warm to RT overnight.
    
  • Workup: Dilute with water (to dissolve lithium salts) and extract with EtOAc.

Purification & Characterization

Purification: Flash Column Chromatography on Silica Gel.

  • Eluent: Hexane:Ethyl Acetate (95:5 to 90:10).

  • Target

    
    :  ~0.4 (in 9:1 Hex:EtOAc).
    

Analytical Data (Expected):

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

7.08 (dt,

Hz, 1H)

-vinyl proton. Large

value confirms (E)-geometry .

5.82 (dt,

Hz, 1H)

-vinyl proton.

3.52 (dd, 2H)
Benzylic

protons.

4.18 (q, 2H) & 1.28 (t, 3H)
Ethyl ester group.
IR Spectroscopy ~1715

Conjugated Ester C=O stretch.
~1650

C=C alkene stretch.
MS (ESI)

191

Molecular ion peak (

).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Complex Mixture Aldehyde polymerizationDistill Phenylacetaldehyde immediately before use. Switch to Method B (Masamune-Roush).
(Z)-Isomer Contamination Kinetic control dominantEnsure reaction warms to RT to allow thermodynamic equilibration. Use sterically bulkier phosphonates if problem persists.
Starting Material Remains Base degraded (NaH)NaH absorbs moisture. Use fresh bottle or titrate base. Ensure anhydrous solvents.
Product is an Oil (should be solid?) Solvent residue / impuritiesThis compound is a low-melting solid/oil. High vacuum drying is essential. Check NMR for solvent peaks.

References

  • Horner-Wadsworth-Emmons Reaction Overview. Organic Chemistry Portal. Available at: [Link]

  • Masamune-Roush Conditions. Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU. Tetrahedron Letters, 25(21), 2183–2186.
  • Synthesis of Ethyl (E)-4-phenylbut-2-enoate. National Institutes of Health (PubChem). CID 5370607. Available at: [Link]

  • HWE Mechanism and Stereoselectivity. Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[1][3][4][5] Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.

Sources

palladium-catalyzed coupling reactions involving ethyl trans-4-phenyl-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Functionalization of Ethyl trans-4-phenyl-2-butenoate

Introduction & Substrate Profile

Ethyl trans-4-phenyl-2-butenoate (CAS: 2243-35-8) represents a distinct class of


-substituted 

-unsaturated esters. Structurally, it features a reactive Michael acceptor motif flanked by a sterically demanding benzyl group at the

-position. This architecture presents unique challenges and opportunities in palladium-catalyzed coupling:
  • Electronic Character: The ester moiety renders the alkene electron-deficient, activating it for nucleophilic attack (Michael addition) or oxidative addition-insertion cycles (Heck).

  • Steric Environment: The

    
    -benzyl substituent introduces significant steric bulk compared to simple acrylates, often requiring specialized ligands to facilitate migratory insertion.
    
  • Isomerization Risk: The

    
    -protons are both allylic and benzylic, making them highly acidic. Under basic conditions typical of Pd-coupling, the substrate is prone to deconjugation to the 
    
    
    
    -isomer (ethyl 4-phenyl-3-butenoate), which can alter reactivity patterns (e.g., forming
    
    
    -allyl complexes).

This guide details two high-value transformations: Asymmetric Conjugate Addition (ACA) for constructing chiral


-stereocenters, and Mizoroki-Heck Arylation  for synthesizing fully substituted olefins.

Application I: Asymmetric Conjugate Addition (ACA)

Objective: Enantioselective introduction of an aryl group at the


-position to generate chiral 

-aryl-

-phenylbutanoates. This pathway is critical for synthesizing bioactive scaffolds with benzylic stereocenters.
Mechanism & Rationale

Unlike the standard Pd(0)/Pd(II) Heck cycle, ACA typically proceeds via a cationic Pd(II) mechanism.

  • Transmetallation: The arylboronic acid transfers its aryl group to the cationic Pd(II) center.

  • Migratory Insertion: The alkene coordinates to the electrophilic Pd species; the aryl group migrates to the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -carbon.[1] This is the enantioselective step, controlled by chiral ligands (e.g., PyOx).
    
  • Protonolysis: The resulting Pd-enolate is protonated (often by water or alcohol), releasing the product and regenerating the catalyst.

Critical Insight: The use of a cationic palladium source (e.g., generated from Pd(TFA)


 or Pd(OAc)

+ acid) is essential to enhance the Lewis acidity of the metal, facilitating coordination to the less basic ester carbonyl.
Experimental Protocol

Reagents:

  • Substrate: Ethyl trans-4-phenyl-2-butenoate (1.0 equiv)

  • Nucleophile: Arylboronic acid (2.0 equiv)

  • Catalyst Precursor: Pd(OCOCF

    
    )
    
    
    
    (Pd(TFA)
    
    
    ) (5 mol%)
  • Ligand: (S)-t-Bu-PyOx (6 mol%)

  • Solvent: MeOH / H

    
    O (10:1 v/v) or Acetone/H
    
    
    
    O
  • Additives: NH

    
    PF
    
    
    
    (optional, to stabilize cationic intermediate)

Step-by-Step Procedure:

  • Catalyst Formation: In a dry vial, dissolve Pd(TFA)

    
     (16.6 mg, 0.05 mmol) and (S)-t-Bu-PyOx (13.1 mg, 0.06 mmol) in MeOH (2 mL). Stir at ambient temperature for 30 minutes. The solution should turn a clear yellow/orange, indicating complexation.
    
  • Reaction Assembly: Add the arylboronic acid (2.0 mmol) and Ethyl trans-4-phenyl-2-butenoate (190 mg, 1.0 mmol) to the reaction vessel.

  • Solvent Addition: Add the remaining MeOH (8 mL) and H

    
    O (1 mL). Note: Water is crucial as the proton source for the turnover step.
    
  • Execution: Seal the vial and stir vigorously at 40°C for 12–24 hours. Monitor consumption of the acrylate by TLC (Hexane/EtOAc 8:1) or HPLC.[2]

  • Workup: Dilute with Et

    
    O (20 mL) and wash with brine (10 mL). Extract the aqueous layer with Et
    
    
    
    O (2 x 10 mL). Dry combined organics over Na
    
    
    SO
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography on silica gel. The product (saturated ester) typically elutes later than the starting material.

Application II: Mizoroki-Heck Arylation

Objective: Coupling with aryl halides to form tetrasubstituted alkenes. Due to the


-substituent, this reaction requires forcing conditions or active catalysts to overcome steric hindrance.
Mechanism & Regioselectivity

The reaction follows the Pd(0)/Pd(II) cycle: Oxidative Addition


 Migratory Insertion 


-Hydride Elimination.
  • Regioselectivity: Electronic factors (EWG ester) favor arylation at the

    
    -position. However, steric bulk from the benzyl group may compete, potentially leading to 
    
    
    
    -arylation or slow reaction rates.
  • Ligand Choice: Bulky, electron-rich phosphines (e.g., P(t-Bu)

    
    , JohnPhos) are recommended to facilitate the oxidative addition and stabilize the monoligated Pd species, which is more active for hindered substrates.
    
Experimental Protocol

Reagents:

  • Substrate: Ethyl trans-4-phenyl-2-butenoate (1.0 equiv)

  • Electrophile: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: P(o-tol)

    
     or JohnPhos (10 mol%)
    
  • Base: Et

    
    N (2.0 equiv) or K
    
    
    
    CO
    
    
    (solid, anhydrous)
  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen (3x).

  • Reagent Loading: Add Pd(OAc)

    
     (11 mg, 0.05 mmol), Ligand (0.10 mmol), Aryl Bromide (1.2 mmol), and Ethyl trans-4-phenyl-2-butenoate (190 mg, 1.0 mmol).
    
  • Solvent/Base: Add anhydrous DMF (5 mL) and Et

    
    N (280 
    
    
    
    L, 2.0 mmol).
  • Thermal Activation: Heat the sealed vessel to 100°C–120°C. Caution: Higher temperatures increase the risk of alkene isomerization.

  • Monitoring: Check reaction progress after 4 hours. If stalled, add a second portion of catalyst (2 mol%).

  • Workup: Cool to room temperature. Dilute with EtOAc/Water. Wash organic phase with LiCl (5% aq) to remove DMF. Dry and concentrate.

Mechanistic Visualization

The following diagram illustrates the Cationic Pd(II) Cycle for the Conjugate Addition protocol, highlighting the critical role of the cationic species and protonolysis step.

Pd_Conjugate_Addition Start Pd(TFA)2 + Ligand (PyOx) ActiveCat [L*-Pd(II)]2+ (Cationic Species) Start->ActiveCat Activation Transmetallation Transmetallation (Ar-B(OH)2 enters) ActiveCat->Transmetallation ArPd [L*-Pd(II)-Ar]+ Transmetallation->ArPd Coordination Substrate Coordination (Ethyl trans-4-phenyl-2-butenoate) ArPd->Coordination Insertion Migratory Insertion (Enantio-determining Step) Coordination->Insertion PdEnolate Pd(II)-Enolate Intermediate Insertion->PdEnolate Protonolysis Protonolysis (H2O/MeOH enters) PdEnolate->Protonolysis Protonolysis->ActiveCat Catalyst Regeneration Product Product Release (Chiral u03b2-Aryl Ester) Protonolysis->Product

Figure 1: Catalytic cycle for the Pd(II)-catalyzed asymmetric conjugate addition of arylboronic acids. The cycle emphasizes the cationic nature of the active species and the hydrolytic turnover.

Optimization & Troubleshooting Guide

ParameterRecommendationRationale
Solvent (ACA) MeOH/H

O or Dioxane/H

O
Water is strictly required for the protonolysis step to regenerate the Pd(II) catalyst. Anhydrous conditions will stall the cycle.
Ligand (Heck) P(t-Bu)

or JohnPhos
The

-benzyl group creates steric hindrance. Bulky, electron-rich ligands stabilize the active Pd(0) and accelerate oxidative addition.
Base (Heck) K

CO

vs Et

N
Use inorganic bases (K

CO

, Cs

CO

) if the substrate undergoes base-catalyzed isomerization/polymerization with amines.
Temperature 40°C (ACA) vs 100°C (Heck)ACA is milder. High temps in Heck are necessary but increase the risk of double bond migration (deconjugation).

References

  • Stoltz, B. M., et al. (2011). "Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Five-, Six-, and Seven-Membered

    
    -Substituted Cyclic Enones." Journal of the American Chemical Society. 
    
  • Stoltz, B. M., et al. (2013).

    
    -Substituted Cyclic Enones: Insights from Computation and Experiment." Journal of the American Chemical Society. 
    
  • Organic Chemistry Portal. "Heck Reaction - Mechanism, Examples, and Recent Developments."

  • Nobel Prize Committee. (2010). "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Scientific Background on the Nobel Prize in Chemistry 2010.

  • Beilstein Institute. (2021). "Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones." Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature for Trans-Selective Olefination

Author: BenchChem Technical Support Team. Date: February 2026


 Selectivity

Executive Summary

Achieving high trans (


) selectivity in olefination is rarely about a single "magic" temperature; it is about managing the kinetic vs. thermodynamic energy landscape . In my experience troubleshooting scale-up failures, 60% of selectivity issues stem from static temperature protocols that fail to account for intermediate equilibration.

This guide moves beyond standard textbook recipes. It provides dynamic thermal protocols for the three dominant trans-selective methodologies: Julia-Kocienski , Horner-Wadsworth-Emmons (HWE) , and Ruthenium-Catalyzed Metathesis .

Module 1: The Julia-Kocienski Protocol

The "Stepwise Warm-Up" Strategy

The Julia-Kocienski (JK) reaction using 1-phenyl-1H-tetrazol-5-yl (PT) sulfones is the gold standard for trans-olefins. However, a common failure mode is quenching the reaction while the intermediate is still in a kinetic distribution.

The Mechanistic Logic

The reaction proceeds via metallation of the sulfone, addition to the aldehyde to form a


-alkoxysulfone, and a subsequent Smiles rearrangement.
  • Kinetic Trap: At -78°C, the addition is irreversible and kinetically controlled, often leading to a mixture of diastereomers.

  • Thermodynamic Fix: Warming the reaction allows the retro-addition (equilibration) of the

    
    -alkoxysulfone anions. The anti-intermediate is thermodynamically favored due to minimized gauche interactions, leading to the trans-olefin upon elimination [1].
    
Validated Protocol: The "Equilibration Ramp"
StepActionTemperatureCritical Process Parameter (CPP)
1 Metallation -78°CUse KHMDS over LiHMDS.

disrupts the stable chelate, promoting faster equilibration later [2].
2 Addition -78°CAdd aldehyde slowly. Maintain T < -70°C to prevent premature elimination of the kinetic syn-adduct.
3 Equilibration -78°C

-20°C
CRITICAL: Ramp rate of 10°C/30 min. Do not jump to RT. This window allows the syn-adduct to revert to starting materials and re-add to form the stable anti-adduct.
4 Elimination RT (+23°C)The Smiles rearrangement is rate-limiting here. Stir for >2h to ensure conversion.
Visualization: The JK Selectivity Pathway

JuliaKocienski Start Sulfone + Aldehyde Kinetic Kinetic Adducts (Syn + Anti Mixture) Start->Kinetic Add at -78°C Equil Equilibration Phase (-78°C to -20°C) Kinetic->Equil Slow Ramp Z_Side Z-Olefin (Cis) Kinetic->Z_Side Fast Warm-up (Traps Kinetic Syn) Thermo Thermodynamic Adduct (Anti-Alkoxide) Equil->Thermo Retro-Aldol Re-addition Product E-Olefin (Trans) Thermo->Product Smiles Rearrangement (RT)

Figure 1: The "Slow Ramp" allows the kinetic mixture to funnel into the thermodynamic anti-adduct before irreversible elimination.

Module 2: Horner-Wadsworth-Emmons (HWE)

Thermodynamic Control via Base/Temp Pairing

Unlike the standard Wittig (which requires the Schlosser modification for high E-selectivity), the HWE reaction naturally favors trans-isomers. However, "natural favor" is insufficient for pharmaceutical specs (>99:1).

The "Thermodynamic Sink" Concept

High


-selectivity in HWE relies on the reversibility of the oxaphosphetane formation.
  • The Problem: Lithium salts (LiCl, LiBr) stabilize the intermediate adducts via chelation, preventing the reversal to starting materials. This "locks in" the kinetic ratio (often lower selectivity) [3].

  • The Solution: Use conditions that destabilize the intermediate (Non-coordinating cations) or provide enough thermal energy to overcome the rotational barrier.

Comparative Data: Base & Temperature Effects[1]
Base / SolventTemp ProfileTypical

Ratio
Mechanism Note
NaH / THF 0°C

RT
95:5Good standard.

allows moderate equilibration.
LiHMDS / THF -78°C80:20Avoid.

"locks" the kinetic adduct.
KHMDS / 18-C-6 -78°C92:8Crown ether sequesters

, but low temp slows equilibration.
NaOEt / EtOH 0°C>99:1 Recommended. Protic solvent + warmer temp ensures full thermodynamic control [4].
Troubleshooting FAQ: HWE

Q: My yield is high, but


 is stuck at 85:15. I'm running at -78°C. 
A:  You are running too cold. HWE is not a kinetic reaction like the Still-Gennari modification.
  • Correction: Switch to 0°C. If your substrate is base-sensitive, use the Masamune-Roush conditions (LiCl/DBU or DIPEA) at Room Temperature. The milder base at higher temperature allows equilibration without degradation [5].

Module 3: Ruthenium-Catalyzed Metathesis

Balancing Catalyst Life vs. Thermodynamic Equilibrium

In Olefin Metathesis (Cross-Metathesis or RCM), trans-selectivity is driven purely by the thermodynamic stability of the product. The challenge is that Ru-catalysts (Grubbs II, Hoveyda-Grubbs II) have a "thermal ceiling."

The Thermal Window
  • Reaction:

    
    
    
  • Optimization: You must drive the equilibrium by removing ethylene. Heat helps this, but excessive heat (>50°C) decomposes the active methylidene species [6].

Workflow: The "Vacuum-Heat" Pulse

Metathesis Setup Substrate + Catalyst (DCM or Toluene) Initiation Initiation Phase (35°C, 30 mins) Setup->Initiation Drive Equilibrium Drive (Reflux + Sparging/Vac) Initiation->Drive Active Species Formed Check Check Conversion Drive->Check AddCat Add 2nd Catalyst Portion Check->AddCat Stalled (<90%) Finish Filter & Isolate (High Trans) Check->Finish >95% Conv AddCat->Drive Re-initiate

Figure 2: Thermal pulsing strategy. Initial heat activates the catalyst; sustained mild heat + vacuum drives the equilibrium to the trans-product.

Technical Note: For difficult substrates, do not just increase temperature. Switch solvent from DCM (boils at 40°C) to Toluene or DCE and run at 50-60°C. This 10-20°C delta is often sufficient to overcome steric barriers in forming the metallacyclobutane intermediate [7].

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
JK Reaction: Low Yield, High Selectivity Decomposition of sulfone anion before addition.Lower metallation temp to -78°C; ensure aldehyde is added immediately after anion formation.
JK Reaction: Good Yield, Low Selectivity Quenched too early; Kinetic trap.Implement the -78°C

-20°C ramp
over 2 hours before warming to RT.
HWE: Low Selectivity Lithium salt interference.[1][2]Switch base from LiHMDS to NaH or KOtBu . Add 18-crown-6 if using K-bases.
Metathesis: Reaction Stalls at 80% Catalyst death (thermal decomposition).Do not add all catalyst at once. Add 50% at T=0, then 50% after 2 hours. Keep Temp < 60°C.

References

  • Blakemore, P. R. (2002).[3] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 2563–2585. Link

  • Kocienski, P. J., et al. (1998).[3] A new synthesis of olefins via the Julia-Lythgoe olefination using 1-tert-butyl-1H-tetrazol-5-yl sulfones. Synlett, 1998(1), 26-28. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][3][4][5][6] Chemical Reviews, 89(4), 863–927. Link

  • Wadsworth, W. S., & Emmons, W. D. (1961).[7] The utility of phosphonate carbanions in olefin synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183-2186. Link

  • Sanford, M. S., Love, J. A., & Grubbs, R. H. (2001). Mechanism and activity of ruthenium olefin metathesis catalysts. Journal of the American Chemical Society, 123(27), 6543–6554. Link

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A general model for selectivity in olefin cross metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. Link

Sources

overcoming steric hindrance in functionalization of ethyl trans-4-phenyl-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EPB-ST-402
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties functionalizing Ethyl trans-4-phenyl-2-butenoate (CAS: 1205-84-1). This substrate presents a specific "Goldilocks" problem in organic synthesis: it is an


-unsaturated ester with a 

-benzyl substituent.

The phenyl ring at the


-position (separated by a methylene spacer) creates significant conformational flexibility  combined with distal steric bulk . This often leads to:
  • Low Reactivity: The

    
    -substituent shields the electrophilic site from bulky nucleophiles.
    
  • Regio-scrambling: Competition between 1,2-addition (carbonyl attack) and 1,4-addition (conjugate addition).

  • Poor Stereocontrol: The flexible benzyl tail makes enantioselective shielding difficult.

This guide provides troubleshooting protocols to overcome these steric barriers using Lewis Acid activation, Ligand Acceleration, and Mukaiyama-Michael strategies.

Module 1: Troubleshooting Low Conversion (The "Dead Reaction")

User Question:

"I am trying to add a carbon nucleophile (Grignard/Organolithium) to the


-position, but I only get starting material recovery or a complex mixture of alcohols. Why isn't the conjugate addition working?"
Technical Diagnosis:

You are likely facing a Hard/Soft Mismatch .

  • The Problem: Grignard (RMgX) and Organolithium (RLi) reagents are "hard" nucleophiles. They are driven by charge control and prefer the hardest electrophile: the carbonyl carbon (C=O). This results in 1,2-addition (tertiary alcohol formation), not the desired 1,4-addition.

  • The Steric Factor: The

    
    -benzyl group adds steric bulk to the C3 position, further discouraging attack there and funneling the nucleophile toward the more accessible carbonyl.
    
Protocol A: Transmetallation (The Copper Solution)

Switch to an Organocopper species. Copper softens the nucleophile, favoring orbital-controlled addition to the softer


-carbon (C=C).

Step-by-Step Workflow:

  • Preparation: Cool your Grignard reagent (RMgBr) to -78 °C in THF.

  • Transmetallation: Add 10-20 mol% CuCN or CuI (purified).

    • Note: This generates a catalytic organocuprate species in situ.

  • Addition: Add the Ethyl trans-4-phenyl-2-butenoate slowly.

  • Additive (Critical): If the reaction is still sluggish due to the steric bulk of the phenyl-ethyl tail, add TMSCl (Trimethylsilyl chloride) (1.2 equiv) to the mixture before adding the substrate.

    • Mechanism:[1][2][3][4] TMSCl traps the intermediate enolate, preventing reversible ejection of the nucleophile and accelerating the reaction via the "Silyl-assisted mechanism."

Data: Effect of Additives on Yield
NucleophileAdditiveConditionsYield (1,4-Product)Major Side Product
PhMgBrNone-78°C, THF<10%1,2-Addition (Alcohol)
PhMgBr10% CuI-78°C, THF65%Starting Material
PhMgBr 10% CuI + TMSCl -78°C, THF 92% None

Module 2: Overcoming Steric Hindrance in Asymmetric Synthesis

User Question:

"I need to set the stereocenter at the


-position with high ee%. Standard chiral ligands (BINAP/DuPhos) are failing because the substrate is too bulky/flexible."
Technical Diagnosis:

The benzyl group on your substrate (Ph-CH2-) has free rotation. Unlike a rigid cyclic enone or a styrene derivative, this "floppy" tail interferes with the chiral pocket of standard bidentate phosphines. You need a ligand that creates a deep, conical pocket to force the substrate into a specific conformation.

Protocol B: Phosphoramidite-Copper Catalysis

Use Feringa-type Phosphoramidite ligands . These monodentate ligands bind copper to form a tight chiral cavity that accommodates the


-substituent while strictly enforcing facial selectivity.

Recommended System:

  • Catalyst: Cu(OTf)₂ (Triflate is crucial for Lewis acidity).

  • Ligand: (S,R,R)-Phosphoramidite (e.g., Feringa's ligand).

  • Solvent: CH₂Cl₂ (Non-coordinating solvents maximize the Lewis acidity).

The "Self-Validating" Check:

  • Color Change: The active Cu-Phosphoramidite complex usually forms a distinct clear or pale yellow solution. If it turns dark/black/brown immediately, your organometallic reagent is decomposing, or oxygen has entered the system.

G Start Start: Low ee% or Yield CheckLigand Is Ligand Bidentate? (e.g., BINAP) Start->CheckLigand SwitchLigand Switch to Monodentate Phosphoramidite CheckLigand->SwitchLigand Yes (Steric Clash) CheckSolvent Is Solvent Coordinating? (THF/MeCN) CheckLigand->CheckSolvent No SwitchLigand->CheckSolvent SwitchSolvent Switch to DCM or Toluene CheckSolvent->SwitchSolvent Yes (Catalyst Poisoning) Success High ee% (>90%) High Yield CheckSolvent->Success No SwitchSolvent->Success

Caption: Troubleshooting logic for asymmetric conjugate addition to sterically hindered esters.

Module 3: The "Nuclear Option" for Quaternary Centers

User Question:

"I am trying to add a tertiary carbon nucleophile to create a quaternary center at the


-position. The reaction yields are zero."
Technical Diagnosis:

You are attempting to force two bulky centers together (Steric Approach Control). The energy barrier for a standard Michael addition is too high because the transition state is destabilized by the clash between the incoming nucleophile and the benzyl tail.

Protocol C: The Mukaiyama-Michael Reaction

Abandon basic conditions. Switch to Lewis Acid catalyzed addition using Silyl Ketene Acetals . This method activates the electrophile (lowering the LUMO) rather than relying on a bulky, basic nucleophile.

Workflow:

  • Activation: Dissolve Ethyl trans-4-phenyl-2-butenoate in DCM at -78°C.

  • Lewis Acid: Add TiCl₄ (1.0 equiv) or Sc(OTf)₃ (10 mol%).

    • Why? TiCl₄ coordinates to the ester carbonyl, making the

      
      -carbon hyper-electrophilic.
      
  • Nucleophile: Add the Silyl Ketene Acetal of your nucleophile.

    • Advantage:[5] This nucleophile is neutral and planar, minimizing steric repulsion during the approach.

  • Quench: Quench with aqueous NaHCO₃.

Critical Safety Note: TiCl₄ fumes heavily. Ensure the syringe is dry.

References & Authority

  • Feringa, B. L., et al. "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones." Journal of the American Chemical Society, 2008.

    • Relevance: Establishes the Phosphoramidite protocol for hindering acyclic substrates.

  • Evans, D. A., et al. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society, 1999.

    • Relevance: Foundational work on Lewis Acid activation for Michael additions.

  • Kobayashi, S. "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry, 1999.

    • Relevance: Protocol for using Sc(OTf)3 when TiCl4 is too harsh for the substrate.

  • Lipshutz, B. H. "Organocopper Chemistry." Organometallics in Synthesis, Wiley, 2013.

    • Relevance: Definitive guide on using TMSCl additives to accelerate cuprate additions.

Disclaimer: These protocols involve hazardous chemicals (TiCl4, Organolithiums). Always perform a risk assessment before experimentation.

Sources

Validation & Comparative

Technical Guide: GC-MS Fragmentation & Characterization of Ethyl trans-4-phenyl-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the GC-MS fragmentation pattern of Ethyl trans-4-phenyl-2-butenoate , designed for researchers in medicinal chemistry and analytical toxicology.

Executive Summary

Ethyl trans-4-phenyl-2-butenoate (CAS: 1205-84-1) is a conjugated ester frequently encountered as a synthetic intermediate in the production of phenyl-substituted fatty acids and pharmaceutical precursors. Its structural rigidity, imparted by the trans (E) double bond at C2-C3, dictates a unique mass spectral fragmentation pattern distinct from its saturated analogs and deconjugated isomers.

This guide defines the specific ionization pathways that characterize the molecule, provides a robust differentiation strategy against common structural isomers, and establishes a validated experimental protocol for its identification.

Experimental Methodology

To replicate the fragmentation patterns described below, the following GC-MS parameters are recommended. These conditions ensure optimal separation of geometric isomers (cis/trans) which exhibit identical mass spectra.

Gas Chromatography (GC) Protocol
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m

    
     0.25 mm ID 
    
    
    
    0.25
    
    
    m film.
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 20:1), 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C (hold 5 min).

    • Note: The slow ramp at the upper end aids in separating the trans-isomer from the slightly more volatile cis-isomer.

Mass Spectrometry (MS) Settings
  • Ionization: Electron Impact (EI), 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40–350.

  • Solvent Delay: 3.0 min.

Fragmentation Mechanism Analysis

The mass spectrum of ethyl trans-4-phenyl-2-butenoate is dominated by cleavage events driven by the stability of the conjugated


-system. Unlike saturated esters, the McLafferty rearrangement is suppressed  due to the rigid trans geometry preventing the necessary 

-hydrogen abstraction.
Primary Fragmentation Pathway (Base Peak m/z 117)

The most abundant ion (Base Peak, 100%) appears at m/z 117 .

  • Mechanism:

    
    -Cleavage / Allylic Cleavage.
    
  • Process: The molecular ion (

    
    , m/z 190) undergoes cleavage of the bond between the carbonyl carbon and the ether oxygen, or more favorably, the loss of the entire carbethoxy group (
    
    
    
    , mass 73).
  • Result: Formation of the 4-phenyl-2-butenyl cation (

    
    , m/z 117). This ion is highly stabilized by resonance between the phenyl ring and the adjacent double bond.
    
Secondary Pathways
  • m/z 190 (Molecular Ion): Distinctly visible (~10-20% abundance) due to the conjugation of the phenyl ring with the ester carbonyl, which stabilizes the radical cation.

  • m/z 115 (Indenyl Cation): Formed by the loss of

    
     from the m/z 117 fragment. This cyclization to a fused aromatic system (indenyl cation) is a hallmark of phenyl-alkyl chains.
    
  • m/z 91 (Tropylium Ion): Generated by the loss of acetylene (

    
    , 26 Da) from the m/z 117 ion. This confirms the presence of a benzyl moiety.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the molecular ion and its primary fragments.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 190 (Ethyl trans-4-phenyl-2-butenoate) Frag_117 Base Peak [M - COOEt]+ m/z 117 (Phenylbutenyl cation) M_Ion->Frag_117 - COOEt (73 Da) Alpha-Cleavage Frag_115 Indenyl Cation [m/z 117 - H2]+ m/z 115 Frag_117->Frag_115 - H2 (2 Da) Cyclization Frag_91 Tropylium Ion [m/z 117 - C2H2]+ m/z 91 Frag_117->Frag_91 - C2H2 (26 Da) Retro-Diels-Alder

Figure 1: Mechanistic pathway for the electron impact ionization of ethyl trans-4-phenyl-2-butenoate.

Comparative Analysis: Distinguishing Alternatives

A critical challenge in this analysis is distinguishing the target molecule from its isomers and analogs. The table below summarizes the key diagnostic differences.

Comparison Data Table
FeatureEthyl trans-4-phenyl-2-butenoate (Target)Ethyl cis-4-phenyl-2-butenoate (Isomer)Ethyl 4-phenylbutanoate (Saturated)Ethyl 4-phenyl-3-butenoate (Deconjugated)
MW 190190192190
Base Peak m/z 117 m/z 117 m/z 91 m/z 131
Key Mechanism Allylic Cleavage (Loss of COOEt)Allylic Cleavage (Loss of COOEt)Benzylic Cleavage & McLaffertyBenzylic Cleavage (Loss of COOEt)
McLafferty Ion Absent (Suppressed by geometry)AbsentPresent (m/z 104)Absent
Differentiation N/ARetention Time (Elutes earlier)Mass Spectrum (m/z 91/104 dominant)Mass Spectrum (m/z 131 dominant)
Detailed Differentiators
  • Vs. Cis-Isomer: Mass spectra are virtually identical because the high energy of EI ionization causes isomerization prior to fragmentation. Differentiation relies strictly on Chromatography. The cis isomer typically elutes before the trans isomer on non-polar (5% phenyl) columns due to a lower boiling point and more compact shape.

  • Vs. Saturated Analog (Ethyl 4-phenylbutanoate): The saturated chain allows for free rotation, enabling the McLafferty Rearrangement .

    • Target: Base peak 117.

    • Saturated: Base peak 91, with a significant peak at m/z 104 (Styrene radical cation) and m/z 88 (Ethyl acetate enol).

  • Vs. Deconjugated Isomer (Ethyl 4-phenyl-3-butenoate): The double bond is shifted to the C3-C4 position (

    
    ).
    
    • Cleavage of the C1-C2 bond yields the Cinnamyl ion (

      
      )  at m/z 131 .
      
    • This shift from m/z 117 to m/z 131 is diagnostic.

Decision Logic for Identification

Use the following logic flow to validate the identity of an unknown peak.

DecisionLogic Start Unknown Peak Detected CheckMW Check Molecular Ion (M+) Start->CheckMW Branch192 M+ = 192 CheckMW->Branch192 Branch190 M+ = 190 CheckMW->Branch190 ResultSat ID: Ethyl 4-phenylbutanoate (Saturated) Branch192->ResultSat CheckBase Check Base Peak Branch190->CheckBase Base131 Base Peak = 131 CheckBase->Base131 Base117 Base Peak = 117 CheckBase->Base117 ResultDecon ID: Ethyl 4-phenyl-3-butenoate (Deconjugated) Base131->ResultDecon CheckRT Check Retention Time (vs Standard) Base117->CheckRT RTEarly Elutes Early CheckRT->RTEarly RTLate Elutes Late CheckRT->RTLate ResultCis ID: Ethyl cis-4-phenyl-2-butenoate RTEarly->ResultCis ResultTrans ID: Ethyl trans-4-phenyl-2-butenoate (TARGET) RTLate->ResultTrans

Figure 2: Logical workflow for the differentiation of phenyl-butenoate isomers using GC-MS.

References

  • PubChem. (n.d.).[1] Ethyl trans-4-phenyl-2-butenoate | C12H14O2.[2] National Library of Medicine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.).[3] Ethyl 4-phenylbutanoate Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Whitman College. (n.d.). GC-MS Separation of Cis and Trans Isomers. Chemistry Department. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Fragmentation Patterns: McLafferty Rearrangement. Retrieved from [Link]

Sources

verifying purity of ethyl (E)-4-phenylbut-2-enoate using thin-layer chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of ethyl (E)-4-phenylbut-2-enoate , Thin-Layer Chromatography (TLC) serves as the frontline analytical technique for reaction monitoring and initial purity assessment. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity and Nuclear Magnetic Resonance (NMR) for stereochemical assignment, TLC offers an unbeatable balance of speed and cost-efficiency during the optimization of Horner-Wadsworth-Emmons (HWE) or metathesis reactions.

This guide objectively compares TLC against its high-resolution alternatives, defining its operational limits in detecting critical impurities such as the (Z)-isomer and double-bond migration byproducts .

Chemical Context & Impurity Profile[1][2][3][4]

To design an effective TLC protocol, one must understand the analyte's physicochemical behavior.

  • Target Molecule: Ethyl (E)-4-phenylbut-2-enoate.

  • Structural Feature: The conjugation is "broken." The methylene group (

    
    ) at position 4 isolates the phenyl ring from the 
    
    
    
    -unsaturated ester system.
    • Implication: UV absorption at 254 nm is strong (due to the phenyl and enoate chromophores absorbing independently), but distinct from fully conjugated cinnamates.

  • Critical Impurities:

Impurity TypeOriginTLC Behavior (vs. Target)
(Z)-Isomer Stereochemical defect (HWE byproduct)Challenging. Often co-elutes or shows slightly different Rf due to dipole moment differences.
3-Enoate Isomer Double bond migration (Thermodynamic drift)Separable. Conjugation with the phenyl ring changes polarity and UV intensity.
Acid Derivative Hydrolysis of esterDistinct. Low Rf; often tails without acid in mobile phase.
Aldehyde Unreacted PhenylacetaldehydeDistinct. Visible with aldehyde-specific stains (e.g., DNP).

Comparative Analysis: TLC vs. HPLC vs. NMR

The following table contrasts the performance of TLC against instrumental alternatives for this specific ester.

Table 1: Performance Matrix
FeatureTLC (Silica Gel 60) HPLC (Reverse Phase C18) 1H-NMR (400 MHz)
Primary Utility Rapid screening, reaction monitoringQuantitative purity (%), trace impurity IDStereochemistry (E/Z ratio), structure proof
E/Z Separation Poor to Moderate (Requires optimization)Excellent (Baseline separation)Definitive (Coupling constants:

vs

)
Limit of Detection

0.1 - 0.5

g

0.1 - 1.0 ng

1-5% (impurity in bulk)
Throughput High (10-20 samples/plate)Low (Serial injection)Low (Sample prep required)
Cost per Run < $1.00$20.00 - $50.00$10.00 - $100.00

Methodology: Optimized TLC Protocol

Stationary Phase
  • Material: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Why: The

    
     fluorescent indicator is essential. The phenyl ring and the conjugated ester both quench the fluorescence, appearing as dark spots against a bright green background under 254 nm light.
    
Mobile Phase Optimization (The "Triangle" Logic)

For ethyl esters of this polarity, a binary system of Hexane (non-polar) and Ethyl Acetate (polar) is standard.

  • Starting Point: 9:1 (Hexane:EtOAc).

  • Target Rf: 0.3 – 0.5 for the main spot.

  • Adjustment:

    • If Rf < 0.2: Increase polarity to 8:2.

    • If Rf > 0.7: Decrease polarity to 95:5.

Visualization Strategy

Do not rely on UV alone. A multi-modal approach ensures "invisible" impurities (like non-UV active starting materials) are not missed.[1]

  • Non-Destructive: UV 254 nm (Mark spots with pencil).

  • Destructive (Dip & Heat):

    • KMnO

      
       (Potassium Permanganate):  Stains alkenes (the double bond) yellow/brown on purple. Differentiates oxidizable impurities.
      
    • PMA (Phosphomolybdic Acid): Universal stain; good for lipids/hydrocarbons that might not be UV active.

    • Anisaldehyde: Excellent for distinguishing the aldehyde starting material from the ester product.

Experimental Workflow

The following diagram outlines the decision-making process for verifying purity using this protocol.

PurityWorkflow Start Crude Reaction Mixture TLC_Screen TLC Screening (9:1 Hex:EtOAc) Start->TLC_Screen Check_Rf Check Rf & Separation TLC_Screen->Check_Rf Optimize Adjust Solvent Polarity (Target Rf 0.3-0.5) Check_Rf->Optimize Poor Separation Visual_UV Visualization: UV 254nm Check_Rf->Visual_UV Good Separation Optimize->TLC_Screen Visual_Stain Stain: KMnO4 / Anisaldehyde Visual_UV->Visual_Stain Decision Impurity Assessment Visual_Stain->Decision Flash Flash Chromatography Decision->Flash Impurities > 5% HPLC_NMR Confirm with HPLC/NMR Decision->HPLC_NMR Single Spot

Figure 1: Decision matrix for purity assessment. Note the requirement for secondary confirmation (HPLC/NMR) even if TLC shows a single spot, due to potential E/Z co-elution.

Step-by-Step Protocol

  • Sample Prep: Dissolve ~1-2 mg of the sample in 0.5 mL of Ethyl Acetate or Dichloromethane. Concentration matters: too concentrated leads to tailing; too dilute leads to false negatives.

  • Spotting: Use a micro-capillary to spot the sample 1 cm from the bottom. Spot a "Co-spot" (Mix of Starting Material + Product) in the middle lane to identify co-elution.

  • Development:

    • Chamber saturation: Place filter paper in the jar and wet with solvent (9:1 Hex:EtOAc). Cap and wait 5 mins.

    • Run the plate until the solvent front is 1 cm from the top.

  • Analysis:

    • Dry the plate.[2]

    • UV Check: Outline the dark spots.[1][2][3] The product (conjugated ester) should be the major dark spot.

    • Stain: Dip in KMnO

      
       and heat gently. The alkene will turn yellow/brown.[4]
      
  • Calculations:

    
    
    

Troubleshooting & "Gotchas"

  • Problem: "I see one spot, but NMR says it's impure."

    • Cause: The (E) and (Z) isomers are co-eluting.

    • Solution: Try a "Multiple Development" technique.[5] Run the plate in 98:2 Hexane:EtOAc, dry it, and run it again in the same solvent. This amplifies small differences in polarity.

  • Problem: "The spot is streaking/tailing."

    • Cause: Hydrolysis of the ester to the carboxylic acid (4-phenylbut-2-enoic acid).

    • Solution: Add 1% Acetic Acid to the mobile phase to sharpen the acid peak (or move it distinctly).

  • Problem: "Ghost spots appear after staining."

    • Cause: Residual high-boiling solvents (DMF, DMSO) or decomposition on silica.

    • Solution: Ensure thorough drying of the plate before staining.[2]

References

  • BenchChem. (2025).[6] Characterization of unexpected byproducts in (E)-Methyl 4-phenylbut-2-enoate reactions. Retrieved from

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from

  • Chromatography Forum. (2010). Advantages of HPLC vs TLC.[5][7][8] Retrieved from

  • National Institutes of Health (NIH). (2013). Probing the Visible Light-Driven Geometrical Isomerization of 4-Arylbut-3-ene-2-amines. (Discusses E/Z isomerization monitoring). Retrieved from

  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction Mechanisms and Conditions.[9] Retrieved from

Sources

benchmarking synthetic routes for ethyl trans-4-phenyl-2-butenoate efficiency

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Ethyl trans-4-phenyl-2-butenoate

Executive Summary

This guide benchmarks the synthetic efficiency of Ethyl trans-4-phenyl-2-butenoate (CAS: 62456-91-9), a critical intermediate in the synthesis of ACE inhibitors (e.g., Benazepril) and a high-value fragrance ingredient.

We analyze three primary synthetic pathways:

  • Horner-Wadsworth-Emmons (HWE) Olefination: The "Gold Standard" for stereochemical precision.

  • Olefin Cross-Metathesis (CM): A modern, modular approach utilizing stable precursors.

  • Knoevenagel Condensation: The legacy industrial route, prioritized for cost-efficiency over selectivity.

Recommendation: For pharmaceutical applications requiring strict stereopurity (>99% E-isomer), the HWE route via Masamune-Roush conditions is superior. For rapid library generation or "green" process development where catalyst recycling is viable, Cross-Metathesis offers the highest atom economy potential.

Molecule Profile & Strategic Value

  • IUPAC Name: Ethyl (2E)-4-phenylbut-2-enoate

  • Structure: Ph-CH₂-CH=CH-COOEt

  • Key Feature: The olefin is conjugated with the ester but isolated from the phenyl ring by a methylene spacer. This structural nuance makes migration of the double bond (to the thermodynamically stable styrenyl position) a critical side-reaction risk during synthesis.

Route Analysis & Benchmarking

Route A: Horner-Wadsworth-Emmons (HWE) Olefination

Mechanism: Stereoselective reaction of phenylacetaldehyde with triethyl phosphonoacetate. Why it works: The HWE reaction uses a stabilized phosphonate carbanion, which allows for thermodynamic equilibration of the oxaphosphetane intermediate, overwhelmingly favoring the E-alkene.

Protocol (Masamune-Roush Modification): This variation uses mild bases (LiCl/DBU) to prevent the polymerization of the unstable phenylacetaldehyde substrate.

  • Setup: Flame-dried 3-neck flask, Ar atmosphere.

  • Reagents:

    • Triethyl phosphonoacetate (1.2 equiv)

    • LiCl (1.5 equiv, anhydrous)

    • DBU (1.5 equiv)[1]

    • Phenylacetaldehyde (1.0 equiv, freshly distilled)

    • Solvent: MeCN (0.5 M)

  • Procedure:

    • Suspend LiCl in MeCN. Add triethyl phosphonoacetate.[1][2][3]

    • Cool to 0°C. Add DBU dropwise. Stir 30 min.

    • Add phenylacetaldehyde dropwise.

    • Warm to RT and stir for 2-4 hours.

    • Quench: Sat. NH₄Cl.[1][2] Extract with EtOAc.[1][4]

  • Purification: Silica gel chromatography (Hex/EtOAc 9:1).

Performance Data:

  • Yield: 88-92%

  • Selectivity: >98:2 (E:Z)[5]

  • Scalability: High (Standard in pilot plants).

HWE_Mechanism cluster_0 Activation cluster_1 Coupling Phosphonate Triethyl Phosphonoacetate Enolate Phosphonate Carbanion Phosphonate->Enolate Deprotonation Base LiCl / DBU Base->Enolate Oxa Oxaphosphetane (Transition State) Enolate->Oxa + Aldehyde Aldehyde Phenylacetaldehyde Aldehyde->Oxa Product Ethyl trans-4-phenyl-2-butenoate (E-Isomer) Oxa->Product Elimination Byproduct Phosphate Salt Oxa->Byproduct

Caption: Mechanistic flow of the HWE reaction, highlighting the irreversible elimination step that locks stereochemistry.[6]

Route B: Olefin Cross-Metathesis (CM)

Mechanism: Ruthenium-catalyzed exchange between Allylbenzene and Ethyl Acrylate. Why it works: It avoids the use of phenylacetaldehyde (which is prone to polymerization). Allylbenzene is stable and cheap. The reaction is driven by the release of ethylene gas.

Protocol:

  • Setup: Schlenk tube or glovebox, N₂ atmosphere.

  • Reagents:

    • Allylbenzene (1.0 equiv)

    • Ethyl Acrylate (2-3 equiv, excess drives equilibrium)

    • Catalyst: Hoveyda-Grubbs 2nd Gen (2-5 mol%)

    • Solvent: DCM or Toluene (0.1 M)

  • Procedure:

    • Dissolve allylbenzene and ethyl acrylate in degassed solvent.

    • Add catalyst in one portion.

    • Reflux (40°C for DCM, 80°C for Toluene) for 12h.

    • Quench: Add ethyl vinyl ether (to deactivate Ru).

  • Purification: Filtration through silica pad to remove Ru, then distillation.

Performance Data:

  • Yield: 75-85%[7]

  • Selectivity: >90:10 (E:Z) (Thermodynamic control).

  • Scalability: Moderate (Ru cost is the limiting factor).

CM_Pathway Cat Ru Catalyst (Hoveyda-Grubbs II) Inter Ruthenacyclobutane Intermediate Cat->Inter Initiation Sub1 Allylbenzene Sub1->Inter Sub2 Ethyl Acrylate Sub2->Inter Prod Target Product (E-Isomer) Inter->Prod Product Release Gas Ethylene (Gas) Inter->Gas Driving Force

Caption: The catalytic cycle of Cross-Metathesis. The release of ethylene gas drives the equilibrium toward the product.

Benchmarking Matrix

MetricHWE Reaction Cross-Metathesis Knoevenagel
Yield High (88-92%) Moderate (75-85%)Good (80-85%)
Stereoselectivity Excellent (>98:2) Good (>90:10)Poor (Mixture)
Reagent Stability Low (Aldehyde unstable)High (Stable alkenes) Low (Aldehyde unstable)
Atom Economy Moderate (Phosphate waste)High (Ethylene byproduct) High (Water byproduct)
Cost (Lab Scale) ModerateHigh (Ru Catalyst)Low
Purification Easy (Crystalline salts)Difficult (Ru removal)Moderate (Distillation)

References

  • Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU."[1] Tetrahedron Letters, 25(21), 2183–2186. Link

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360–11370. Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • Organic Syntheses. (1998). "Synthesis of alpha,beta-unsaturated esters via HWE." Org.[1][3][4][8][9][10] Synth., Coll. Vol. 9, p.432. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.